molecular formula C8H11N3O2 B12639598 2-Cyano-N,N-dimethyl-2-(1,3-oxazolidin-2-ylidene)acetamide CAS No. 919290-08-7

2-Cyano-N,N-dimethyl-2-(1,3-oxazolidin-2-ylidene)acetamide

Cat. No.: B12639598
CAS No.: 919290-08-7
M. Wt: 181.19 g/mol
InChI Key: KOSKWUHSTZLAGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-N,N-dimethyl-2-(1,3-oxazolidin-2-ylidene)acetamide is a chemical compound known for its versatile applications in organic synthesis and medicinal chemistry. This compound features a cyano group, a dimethylamino group, and an oxazolidinone ring, making it a valuable intermediate in the synthesis of various heterocyclic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N,N-dimethyl-2-(1,3-oxazolidin-2-ylidene)acetamide typically involves the reaction of cyanoacetic acid derivatives with N,N-dimethylurea under dehydrating conditions. One common method includes the use of acetic anhydride as a dehydrating agent . The reaction is carried out by heating the reactants, leading to the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the widely used methods for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N,N-dimethyl-2-(1,3-oxazolidin-2-ylidene)acetamide undergoes various chemical reactions, including:

    Condensation Reactions: The active hydrogen on the C-2 position allows it to participate in condensation reactions with aldehydes and ketones.

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the cyano group.

    Cyclization Reactions: It can form various heterocyclic compounds through cyclization reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds, such as pyrroles and thiophenes, which are valuable in medicinal chemistry and material science .

Scientific Research Applications

2-Cyano-N,N-dimethyl-2-(1,3-oxazolidin-2-ylidene)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents.

    Industry: It is utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Cyano-N,N-dimethyl-2-(1,3-oxazolidin-2-ylidene)acetamide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The cyano group and the oxazolidinone ring play crucial roles in its reactivity. The compound can interact with molecular targets such as enzymes and receptors, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-N,N-dimethyl-2-(1,3-oxazolidin-2-ylidene)acetamide is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in synthetic applications. The presence of both the cyano group and the oxazolidinone ring allows it to participate in a wide range of chemical reactions, making it a valuable compound in various fields of research .

Properties

CAS No.

919290-08-7

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

2-cyano-N,N-dimethyl-2-(1,3-oxazolidin-2-ylidene)acetamide

InChI

InChI=1S/C8H11N3O2/c1-11(2)8(12)6(5-9)7-10-3-4-13-7/h10H,3-4H2,1-2H3

InChI Key

KOSKWUHSTZLAGI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C(=C1NCCO1)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.